![molecular formula C17H24F2N4O3 B13886420 1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine](/img/structure/B13886420.png)
1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine typically involves multiple steps. One common method starts with the preparation of 2-(Difluoromethoxy)-4-nitrobenzene, which is then reacted with piperidine derivatives under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve moderate temperatures and pressures to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine involves its interaction with specific molecular targets and pathways. The piperidine and piperazine moieties allow it to bind to various receptors and enzymes, modulating their activity. The difluoromethoxy and nitrophenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(1-(2-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine: Similar structure but with a methoxy group instead of a difluoromethoxy group.
1-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)-4-methylpiperazine: Another similar compound with a methoxy group at a different position.
Uniqueness
1-{1-[2-(Difluoromethoxy)-4-nitrophenyl]piperidin-4-yl}-4-methylpiperazine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new chemical entities with improved properties .
Properties
Molecular Formula |
C17H24F2N4O3 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
1-[1-[2-(difluoromethoxy)-4-nitrophenyl]piperidin-4-yl]-4-methylpiperazine |
InChI |
InChI=1S/C17H24F2N4O3/c1-20-8-10-21(11-9-20)13-4-6-22(7-5-13)15-3-2-14(23(24)25)12-16(15)26-17(18)19/h2-3,12-13,17H,4-11H2,1H3 |
InChI Key |
BQHHICMXGIFDMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])OC(F)F |
Origin of Product |
United States |
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